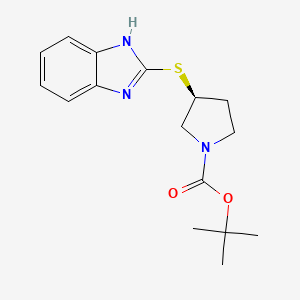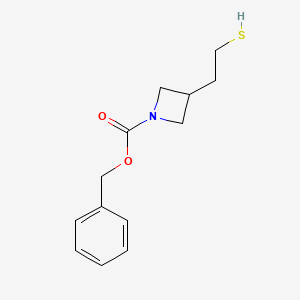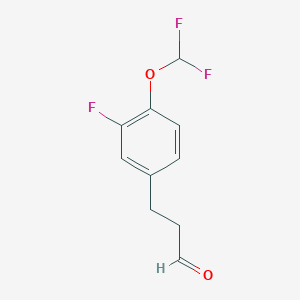
3,4-Dicyanobenzoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Dicyanobenzoyl chloride: is an organic compound with the molecular formula C9H3ClN2O It is a derivative of benzoyl chloride, where the benzene ring is substituted with two cyano groups at the 3 and 4 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dicyanobenzoyl chloride typically involves the chlorination of 3,4-dicyanobenzoic acid. The reaction is carried out using thionyl chloride (SOCl2) as the chlorinating agent. The process involves refluxing the 3,4-dicyanobenzoic acid with thionyl chloride, which results in the formation of this compound and the release of sulfur dioxide (SO2) and hydrogen chloride (HCl) gases.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 3,4-Dicyanobenzoyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the benzoyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Hydrolysis: In the presence of water, this compound hydrolyzes to form 3,4-dicyanobenzoic acid and hydrochloric acid.
Reduction: The cyano groups can be reduced to amines using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol) under basic or neutral conditions.
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed:
Nucleophilic Substitution: Substituted benzamides, esters, or thioesters.
Hydrolysis: 3,4-Dicyanobenzoic acid.
Reduction: 3,4-Diaminobenzoyl chloride.
Wissenschaftliche Forschungsanwendungen
3,4-Dicyanobenzoyl chloride has several applications in scientific research, including:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: It is employed in the preparation of polymers and advanced materials with specific properties.
Medicinal Chemistry: The compound is used in the development of drugs and therapeutic agents due to its ability to form various derivatives with biological activity.
Chemical Biology: It is utilized in the study of enzyme mechanisms and protein modifications.
Wirkmechanismus
The mechanism of action of 3,4-Dicyanobenzoyl chloride involves its reactivity towards nucleophiles. The chlorine atom in the benzoyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as an acylating agent. The cyano groups also contribute to the compound’s reactivity by stabilizing the intermediate species formed during reactions.
Vergleich Mit ähnlichen Verbindungen
3,4-Dichlorobenzoyl chloride: Similar in structure but with chlorine atoms instead of cyano groups.
3,4-Dimethoxybenzoyl chloride: Contains methoxy groups instead of cyano groups.
3,5-Dicyanobenzoyl chloride: Similar structure with cyano groups at the 3 and 5 positions.
Uniqueness: 3,4-Dicyanobenzoyl chloride is unique due to the presence of cyano groups, which impart distinct electronic properties and reactivity. The cyano groups enhance the compound’s ability to participate in various chemical reactions, making it a valuable intermediate in organic synthesis and material science.
Eigenschaften
CAS-Nummer |
437552-35-7 |
|---|---|
Molekularformel |
C9H3ClN2O |
Molekulargewicht |
190.58 g/mol |
IUPAC-Name |
3,4-dicyanobenzoyl chloride |
InChI |
InChI=1S/C9H3ClN2O/c10-9(13)6-1-2-7(4-11)8(3-6)5-12/h1-3H |
InChI-Schlüssel |
FUQQNZDXUMWAJP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1C(=O)Cl)C#N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6H-Azepino[1,2-a]benzimidazole](/img/structure/B13968368.png)

![2-{[(4-Oxocyclohexyl)carbonyl]amino}benzamide](/img/structure/B13968375.png)
![6-Bromo-2-isopropyl-1-methyl-1H-benzo[D]imidazole](/img/structure/B13968381.png)

![5-(2-Propoxyphenyl)-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B13968389.png)



![Cyclopentanone, 2-[3-(2,5-dihydroxyphenyl)-1-oxopropyl]-](/img/structure/B13968411.png)
![(S)-2-methyl-1-[3-(trifluoromethoxy)phenyl]propylamine](/img/structure/B13968415.png)

